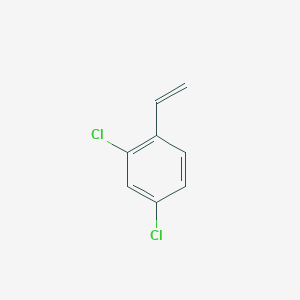

2,4-Dichlorostyrene

Description

The exact mass of the compound 2,4-Dichlorostyrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichlorostyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichlorostyrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNYXCUDBQKCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175474 | |

| Record name | 2,4-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2123-27-5 | |

| Record name | 2,4-Dichloro-1-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2123-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Unseen Threat: A Technical Guide to the Safe Laboratory Handling of 2,4-Dichlorostyrene

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary

2,4-Dichlorostyrene (2,4-DCS) is a chlorinated aromatic hydrocarbon with significant utility in chemical synthesis and polymer science. However, its structural resemblance to other hazardous chlorinated compounds necessitates a comprehensive understanding of its toxicological profile and the implementation of rigorous safety protocols in a laboratory setting. This guide provides a detailed overview of the known and inferred hazards of 2,4-Dichlorostyrene, offering a framework for its safe handling, storage, and disposal. The core principle of this document is to foster a proactive safety culture by elucidating the causality behind recommended safety measures, thereby empowering laboratory personnel to work with this compound with the highest degree of safety and confidence.

Section 2: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate engineering controls and personal protective equipment.

| Property | Value | Source |

| Chemical Formula | C₈H₆Cl₂ | PubChem[1] |

| Molecular Weight | 173.04 g/mol | PubChem[1] |

| Appearance | Data not available; likely a liquid | Inferred from related compounds |

| Boiling Point | 81 °C @ 6 Torr | ECHEMI[2] |

| Density | 1.243 g/cm³ | ECHEMI[2] |

| Flash Point | Combustible liquid (inferred) | Fisher Scientific (for 2,6-Dichlorostyrene)[3] |

| Solubility in Water | Insoluble (inferred) | Thermo Fisher Scientific (for 4-Chlorostyrene)[4] |

Section 3: Toxicological Profile: Understanding the Hazard

The toxicity of 2,4-Dichlorostyrene is not extensively documented with specific quantitative data. However, based on its chemical structure and data from analogous compounds, a significant toxicological risk can be inferred. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,4-Dichlorostyrene is classified as:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled. [1]

Key Health Effects:

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[3] Symptoms can include coughing, shortness of breath, and a burning sensation in the throat.

-

Skin and Eye Irritation: Direct contact with the liquid can cause skin and serious eye irritation.[3] Prolonged or repeated skin contact may lead to dermatitis.

-

Systemic Effects: Upon absorption, chlorinated hydrocarbons can exert toxic effects on various organ systems. While specific data for 2,4-DCS is lacking, related compounds like dichlorobenzenes are known to cause liver and nervous system effects with prolonged exposure.[2] Symptoms of overexposure could include headache, dizziness, nausea, and in severe cases, central nervous system depression.[4]

-

Carcinogenicity: There is no specific data on the carcinogenicity of 2,4-Dichlorostyrene. However, some related chlorinated compounds are suspected carcinogens.

Quantitative Toxicological Data (for related compounds):

| Compound | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) | Dermal LD50 (Rat) |

| 2,4-Dichlorophenol | 580 - 4500 mg/kg | 0.97 mg/L | 780 mg/kg |

| 2,4-Dichlorotoluene | 2400 mg/kg | Not available | Not available |

Data for 2,4-Dichlorophenol from Australian Government Department of Health. Data for 2,4-Dichlorotoluene from Cole-Parmer MSDS.

Section 4: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a thorough risk assessment for any experiment involving 2,4-Dichlorostyrene. This involves identifying potential hazards and implementing appropriate control measures.

-

Engineering Controls:

-

Chemical Fume Hood: The primary engineering control for working with 2,4-Dichlorostyrene. Ensure it has been certified within the last year and has a face velocity of at least 100 feet per minute.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves are required. Nitrile gloves offer limited protection against chlorinated solvents and should be changed frequently. [5]For prolonged contact, consider more resistant materials like Viton® or laminate films. Always consult the glove manufacturer's resistance chart.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a high splash potential, a chemical-resistant apron is recommended.

-

Respiratory Protection: When working within a certified fume hood, respiratory protection is typically not required. If there is a potential for exposure above occupational limits (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary. [6]

-

Section 7: Emergency Procedures

Prompt and correct action in the event of an emergency is crucial to minimizing harm.

7.1. Spills:

-

Minor Spill (<100 mL):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with soap and water.

-

-

Major Spill (>100 mL):

-

Evacuate the laboratory immediately.

-

Alert others and activate the nearest fire alarm.

-

Call emergency services and inform them of the nature of the spill.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

7.2. Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [7]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [7]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [7] 7.3. Fire:

-

2,4-Dichlorostyrene is a combustible liquid. [3]* In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher. [3]* Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas. [3]

Section 8: Waste Disposal and Environmental Considerations

8.1. Waste Disposal:

-

All waste containing 2,4-Dichlorostyrene must be disposed of as hazardous waste.

-

Collect waste in a properly labeled, sealed, and compatible container.

-

Chlorinated hydrocarbon waste may be assigned the RCRA waste code K073. [8][9]* Follow all institutional, local, and national regulations for hazardous waste disposal.

8.2. Environmental Hazards:

-

While specific ecotoxicity data for 2,4-DCS is limited, chlorinated aromatic compounds are generally toxic to aquatic life with long-lasting effects. [4]* Do not allow 2,4-Dichlorostyrene or its waste to enter drains or waterways.

Section 9: References

-

PubChem. 2,4-Dichlorostyrene | C8H6Cl2 | CID 16468. [Link]

-

OEHHA. Chronic Toxicity Summary 1,4-Dichlorobenzene. [Link]

-

Australian Government Department of Health. Phenol, 2,4-dichloro- - Evaluation statement. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,4-Dichlorotoluene, 99%. [Link]

-

NCBI Bookshelf. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

-

Princeton EHS. Chemical Spill Procedures. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,4-Dichlorotoluene, 99%. [Link]

-

EPA. Waste Code - RCRAInfo. [Link]

-

EPA. EPA HAZARDOUS WASTE CODES. [Link]

Sources

- 1. 2,4-Dichlorostyrene | C8H6Cl2 | CID 16468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine [cdc.gov]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Styrene [cdc.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Waste Code [rcrainfo.epa.gov]

- 9. wku.edu [wku.edu]

Methodological & Application

Comprehensive Molecular Weight Characterization of Poly(2,4-Dichlorostyrene) Using Gel Permeation Chromatography (GPC)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The molecular weight and molecular weight distribution are critical parameters that define the physical and mechanical properties of polymeric materials, including their strength, viscosity, and degradation kinetics. For specialized polymers like poly(2,4-dichlorostyrene), which finds applications in advanced materials and as a precursor in pharmaceutical synthesis, accurate characterization is paramount. This application note provides a detailed, in-depth protocol for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of 2,4-dichlorostyrene based polymers using Gel Permeation Chromatography (GPC) with a differential refractive index (DRI) detector.

Introduction: The Critical Role of GPC in Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for understanding the molecular weight distribution of polymers.[1][2] Unlike methods that yield only an average molecular weight, GPC separates polymer chains based on their size in solution (hydrodynamic volume), providing a complete distribution profile.[3][4] Larger polymer coils are excluded from the pores of the column's stationary phase and thus elute first, while smaller coils permeate the pores to a greater extent, resulting in a longer elution time.[5]

For poly(2,4-dichlorostyrene), a derivative of polystyrene, the distribution of chain lengths directly influences its end-use properties. A narrow distribution (low PDI) often leads to more predictable and uniform material behavior, which is crucial in high-performance applications. This guide explains the causality behind key experimental choices, ensuring a robust and self-validating methodology for reliable polymer characterization.

Foundational Principles: The GPC System and Separation Mechanism

A GPC system is a specialized high-performance liquid chromatography (HPLC) setup. The fundamental principle is the physical sorting of molecules by size, not chemical interaction with the stationary phase.[6] To achieve this, careful selection of the mobile phase and column chemistry is essential to prevent polymer adsorption, which can lead to inaccurate molecular weight measurements.[3]

The relationship between a polymer's molecular weight and its size in solution is described by the Mark-Houwink equation, [η] = KM^a, where [η] is the intrinsic viscosity and M is the molecular weight.[7] The constants K and 'a' are specific to a given polymer-solvent-temperature system.[8] By calibrating the system with well-defined standards, the elution time of an unknown sample can be correlated to its molecular weight.

Materials and Equipment

Equipment:

-

GPC/SEC System (e.g., Agilent 1260 Infinity II Multi-Detector GPC/SEC System, Waters Alliance System) equipped with:

-

Isocratic HPLC Pump

-

Autosampler or Manual Injector

-

Column Oven (essential for temperature stability)

-

Differential Refractive Index (DRI) Detector[9]

-

-

Analytical Balance (4-decimal place)

-

Vortex Mixer and/or Sonicator

-

Syringe Filters (0.2 µm or 0.45 µm PTFE)

-

Autosampler Vials with caps

Columns:

-

Guard Column: To protect the analytical columns from particulates.

-

Analytical Columns: A set of two or more cross-linked polystyrene-divinylbenzene (PS-DVB) columns connected in series.[10] Using mixed-bed columns covering a wide molecular weight range (e.g., Agilent PLgel MIXED-C) is recommended for analyzing samples with unknown or broad distributions.[11]

-

Causality: Using multiple columns in series increases the total column volume and path length, thereby enhancing the resolution between polymer chains of different sizes.[1] PS-DVB is the material of choice as it is chemically compatible with the recommended mobile phase and minimizes interaction with the polystyrene-based analyte.[12]

-

Reagents and Standards:

-

Mobile Phase: HPLC-grade Tetrahydrofuran (THF), stabilized with Butylated Hydroxytoluene (BHT).

-

Causality: THF is an excellent solvent for polystyrene and its derivatives, ensuring complete dissolution and an appropriate hydrodynamic volume for separation.[13][14] Unstabilized THF can form explosive peroxides; therefore, using stabilized, HPLC-grade solvent is a critical safety and quality measure.

-

-

Polymer Sample: Poly(2,4-dichlorostyrene)

-

Calibration Standards: Narrow polydispersity Polystyrene (PS) standards (e.g., Agilent EasiVial or equivalent). A set covering a molecular weight range from ~500 g/mol to >1,000,000 g/mol is recommended.

-

Causality: Since poly(2,4-dichlorostyrene) is structurally similar to polystyrene, using PS standards provides a reliable relative calibration. This is a widely accepted practice when specific standards for the polymer under investigation are not available.[15]

-

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating checks to ensure data integrity.

System Preparation and Equilibration

-

Mobile Phase Preparation: Prime the HPLC pump with fresh, filtered, and degassed THF. Ensure the solvent reservoir is sufficiently full for the entire run sequence.

-

System Purge: Purge the pump thoroughly to remove any air bubbles.

-

Flow Rate and Temperature: Set the pump flow rate to 1.0 mL/min. Set the column oven and DRI detector cell temperature to 40 °C.

-

Causality: Maintaining a constant temperature is crucial because solvent viscosity and polymer hydrodynamic volume are temperature-dependent. A stable temperature ensures reproducible elution times and a stable detector baseline.[16]

-

-

Equilibration: Allow the system to equilibrate for at least 60 minutes or until the DRI detector baseline is stable and flat. A drifting baseline is often indicative of temperature fluctuations or residual contaminants.

Calibration Curve Generation

-

Standard Preparation: Prepare a series of individual polystyrene standards by dissolving them in THF to a final concentration of approximately 1.0-1.5 mg/mL.[14] Ensure complete dissolution using a vortex mixer or gentle sonication.

-

Injection: Inject each standard onto the GPC system, starting from the highest molecular weight and proceeding to the lowest. Record the peak retention time for each standard.

-

Plotting: Construct a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) against the retention time. The resulting curve should be a third-order polynomial or linear fit.[15] This curve is the basis for all subsequent molecular weight calculations.

Poly(2,4-Dichlorostyrene) Sample Analysis

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the dry poly(2,4-dichlorostyrene) sample into a clean vial.

-

Dissolution: Add the appropriate volume of THF to achieve a final concentration of ~2 mg/mL. Cap the vial and allow the polymer to dissolve completely. Gentle agitation or sonication may be required.

-

Trustworthiness: Incomplete dissolution is a major source of error. Visually inspect the solution against a bright light to ensure no solid particles or gel-like material remains.

-

-

Filtration: Filter the dissolved sample solution through a 0.2 µm PTFE syringe filter directly into a clean autosampler vial.

-

Causality: Filtration is a critical step to remove any dust or undissolved particulates that could block the column frits, leading to increased system pressure and distorted peak shapes.

-

-

Injection: Inject the filtered sample into the equilibrated GPC system using the same method parameters as the calibration standards.

-

Data Acquisition: Collect the chromatogram until the polymer has fully eluted and the baseline has returned to its initial position.

Below is a Graphviz diagram illustrating the complete experimental workflow.

Caption: Workflow for GPC analysis of poly(2,4-dichlorostyrene).

Data Analysis and Interpretation

The primary output from the GPC is a chromatogram showing the detector response as a function of elution time. Using the generated polystyrene calibration curve, the chromatography data system software calculates the molecular weight averages.

-

Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains. It is more sensitive to the presence of low molecular weight chains.

-

Weight-Average Molecular Weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

-

Polydispersity Index (PDI): The ratio of Mw/Mn. It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer, while higher values signify a broader distribution of chain lengths.

Table 1: Example GPC Results for Poly(2,4-Dichlorostyrene) Samples

| Sample ID | Peak Retention Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PDCS-Batch-001 | 18.5 | 75,000 | 155,000 | 2.07 |

| PDCS-Batch-002 | 19.2 | 52,000 | 98,000 | 1.88 |

| PS Standard | 18.0 | 100,000 | 101,500 | 1.02 |

Note: Mn and Mw values are reported in polystyrene equivalents.

Troubleshooting Common GPC Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High System Backpressure | 1. Clogged column inlet frit. 2. Blockage in tubing or injector. | 1. Reverse-flush the column (consult manufacturer's guide). 2. If pressure remains high, replace the frit. 3. Systematically loosen fittings to isolate the blockage.[17] |

| Noisy or Drifting Baseline | 1. Air bubbles in the system. 2. Insufficient system equilibration. 3. Temperature fluctuations. 4. Contaminated mobile phase. | 1. Purge the pump and degas the mobile phase. 2. Allow the system to run until the baseline is stable. 3. Ensure the column oven and detector temperatures are stable.[16] 4. Use fresh, HPLC-grade mobile phase. |

| Distorted or Tailing Peaks | 1. Sample overload (concentration too high). 2. Secondary interactions (adsorption). 3. Column degradation. | 1. Dilute the sample and re-inject. 2. Ensure the correct solvent and column chemistry are used to minimize interactions. 3. Replace the column if performance does not improve. |

| Inaccurate Molecular Weights | 1. Incorrect or outdated calibration curve. 2. Mismatch between sample and standard chemistry. | 1. Recalibrate the system regularly, especially after changing the mobile phase or columns. 2. For absolute molecular weights, consider using a multi-detector system with a light scattering or viscometer detector.[11] |

References

-

Nuyken, O., et al. (1988). Preparation and polymerization behavior of 2,4-dicyanostyrene and 2,4,6-tricyanostyrene. Macromolecules. Available at: [Link]

-

Cleaver, G. (2015). Analysis of Polystyrene Stars by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. Agilent Technologies, Inc. Available at: [Link]

-

Waters Corporation. (n.d.). Accurate Molecular Weight Determination of Polystyrene-Tetrahydrofuran Solutions using the Arc™ HPLC System with a Strong Solvent Compatibility Kit and Refractive Index (RI) Detector. Waters Corporation. Available at: [Link]

-

Lab-Training. (2026). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Lab-Training.com. Available at: [Link]

-

Agilent Technologies. (n.d.). Quick guide to selecting columns and standards for Gel Permeation Chromatography and Size Exclusion Chromatography. Agilent Technologies, Inc. Available at: [Link]

-

Waters Corporation. (2018). Introduction to GPC. TA Instruments. Available at: [Link]

-

Agilent Technologies. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Agilent Technologies, Inc. Available at: [Link]

-

Agilent Technologies. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent Technologies, Inc. Available at: [Link]

-

Polymer Char. (n.d.). GPC-IR® | High Temperature GPC/SEC Instrument. Polymer Char. Available at: [Link]

-

Wikipedia. (n.d.). Mark–Houwink equation. Wikipedia. Available at: [Link]

-

Wagner, H. L. (1987). The Mark-Houwink-Sakurada Equation for the Viscosity of Atactic Polystyrene. Journal of Physical and Chemical Reference Data. Available at: [Link]

-

Agilent Technologies. (n.d.). GPC/SEC Detection – What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent Technologies, Inc. Available at: [Link]

-

Agilent Technologies. (2020). GPC/SEC Columns and Standards Selection Guide. Agilent Technologies, Inc. Available at: [Link]

-

ResolveMass Laboratories Inc. (2026). GPC errors in polymer molecular weight analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. Agilent Technologies, Inc. Available at: [Link]

-

Agilent Technologies. (n.d.). Analysis of Polymers by GPC/SEC Energy & Chemical Applications. Agilent Technologies, Inc. Available at: [Link]

-

Stauf, W. (n.d.). Polymer analysis by GPC-SEC Technical Note. ResearchGate. Available at: [Link]

-

Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. Shimadzu Corporation. Available at: [Link]

-

Labcompare. (n.d.). GPC Refractive Index Detector. Labcompare.com. Available at: [Link]

-

ResearchGate. (n.d.). Gel permeation chromatography (GPC) plots for polystyrene (PS),... ResearchGate. Available at: [Link]

-

Malvern Panalytical. (2025). What is the Mark-Houwink equation – and how do you use it for polymer characterization?. Malvern Panalytical. Available at: [Link]

-

Alfa Chemistry. (2024). Understanding Gel Permeation Chromatography: A Quick Guide. YouTube. Available at: [Link]

-

Jordi Labs. (n.d.). Polyethylene Molecular Weight Determination using Standardized GPC and Light Scattering. Jordi Labs. Available at: [Link]

-

Waters Corporation. (n.d.). GPC Basic Chemistry. Waters Corporation. Available at: [Link]

-

Waters Corporation. (n.d.). GPC Basic Chemistry. waters.com. Available at: [Link]

-

University of Florida. (n.d.). Molecular Weight and Branching. University of Florida. Available at: [Link]

-

Agilent Technologies. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent Technologies, Inc. Available at: [Link]

-

Striegel, A. M. (2024). Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions. Chromatography Online. Available at: [Link]

-

Unidentified Source. (n.d.). Test Report of Molecular Weight Measurement by Gel Permeation Chromatography (GPC) for. Unidentified Source. Available at: [Link]

-

Intertek. (n.d.). Gel Permeation Chromatography (GPC). Intertek. Available at: [Link]

-

Shodex. (n.d.). Column Selection (Polymers). Shodex. Available at: [Link]

-

University of Warwick. (2011). Polystyrene and Polyethylene Calibrants in Gel Permeation Chromatography with TCB. University of Warwick. Available at: [Link]

-

Phenomenex. (n.d.). Column Selection Understanding GPC. Phenomenex. Available at: [Link]

-

Letter, W. (2015). How do I stabilize the refractive index line on my Agilent 1260 HPLC/GPC?. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gel Permeation Chromatography (GPC) [intertek.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 5. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. agilent.com [agilent.com]

- 7. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 8. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. agilent.com [agilent.com]

- 13. scispace.com [scispace.com]

- 14. lcms.cz [lcms.cz]

- 15. warwick.ac.uk [warwick.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2,4-Dichlorostyrene

Welcome to the technical support guide for the synthesis of 2,4-Dichlorostyrene. This document is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high yields for this important monomer. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Overview of Common Synthetic Routes

The synthesis of 2,4-Dichlorostyrene is most commonly achieved via two primary pathways: the Wittig reaction starting from 2,4-Dichlorobenzaldehyde, and the dehydration of 1-(2,4-dichlorophenyl)ethanol. Each method has its own set of parameters that must be carefully controlled to maximize yield and minimize byproduct formation.

-

Wittig Reaction: This route involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.[1] It is a robust method for creating a carbon-carbon double bond.

-

Dehydration of 1-(2,4-dichlorophenyl)ethanol: This pathway typically involves the generation of the precursor alcohol via a Grignard reaction, followed by acid-catalyzed elimination of water to form the styrene.[2]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems that can lead to low yields of 2,4-Dichlorostyrene.

FAQs: The Wittig Reaction Route

Q1: My Wittig reaction has a low yield, and TLC/GC analysis shows a significant amount of unreacted 2,4-Dichlorobenzaldehyde. What is the likely cause?

A1: This is a classic symptom of incomplete or failed ylide formation. The root cause often lies in the deprotonation of the phosphonium salt.

-

Causality & Explanation: The phosphonium ylide is a potent nucleophile, but it must be generated in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base.[3] If the base is not strong enough, is not used in the correct stoichiometry, or if the reaction environment is not rigorously anhydrous, the ylide will not form in sufficient concentration to drive the reaction to completion.

-

Troubleshooting Steps:

-

Base Selection: Ensure your base is sufficiently strong. Common choices for non-stabilized ylides include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[4][5]

-

Anhydrous Conditions: Phosphonium ylides are highly reactive towards protic species. Ensure all glassware is oven-dried, and solvents are rigorously anhydrous. Trace amounts of water will quench the ylide and reduce your effective reagent concentration.[6]

-

Reaction Temperature: Ylide formation is typically conducted at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions.[5] After ylide formation, the aldehyde is added, and the reaction is often allowed to warm to room temperature.

-

Q2: The reaction seems to work, but my final product is contaminated with a large amount of triphenylphosphine oxide that is difficult to remove. How can I improve the purification?

A2: The formation of triphenylphosphine oxide is the thermodynamic driving force of the Wittig reaction, making it an unavoidable byproduct.[1] Its removal can indeed be challenging due to its polarity and tendency to co-crystallize.

-

Causality & Explanation: The high stability of the P=O bond in triphenylphosphine oxide makes its formation highly favorable.[1] The challenge in separation arises from its physical properties relative to the desired dichlorostyrene.

-

Troubleshooting Steps:

-

Crystallization: In some cases, cooling the reaction mixture in a non-polar solvent like hexane can cause the triphenylphosphine oxide to precipitate, allowing for removal by filtration.

-

Column Chromatography: This is the most reliable method. A silica gel column using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) will effectively separate the non-polar 2,4-Dichlorostyrene from the more polar triphenylphosphine oxide.

-

Alternative Reagents: For particularly difficult separations, consider using a Wittig reagent with more soluble phosphine oxide byproducts, such as those derived from tri(p-tolyl)phosphine.

-

FAQs: Dehydration of 1-(2,4-dichlorophenyl)ethanol Route

Q3: My initial Grignard reaction to form the alcohol precursor, 1-(2,4-dichlorophenyl)ethanol, is low-yielding. What are the common failure points?

A3: The Grignard reaction is famously sensitive to environmental conditions. Low yields are almost always due to reagent deactivation or improper initiation.

-

Causality & Explanation: Grignard reagents (RMgX) are powerful nucleophiles but also extremely strong bases.[7][8] They react readily with any acidic protons, most notably water.[9] If moisture is present in the glassware, solvent (typically diethyl ether or THF), or on the surface of the magnesium turnings, the Grignard reagent will be quenched before it can react with the electrophile (e.g., acetaldehyde).

-

Troubleshooting Steps:

-

Rigorous Anhydrous Technique: All glassware must be flame-dried or oven-dried. Solvents must be freshly distilled from a drying agent (e.g., sodium/benzophenone). Use sealed syringes for all transfers.[10]

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction. This can be achieved by crushing the turnings under an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[10]

-

Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent both moisture contamination and reaction with oxygen.

-

Q4: The dehydration step is producing byproducts and my 2,4-Dichlorostyrene yield is poor. What side reactions are occurring?

A4: Acid-catalyzed dehydration of alcohols can be complicated by competing reactions, especially if conditions are not optimized.[11] A reported yield for this specific dehydration is as low as 33%.[2]

-

Causality & Explanation: The mechanism for dehydration of a secondary alcohol like 1-(2,4-dichlorophenyl)ethanol proceeds via an E1 mechanism.[11] This involves protonation of the alcohol, loss of water to form a secondary carbocation, and subsequent elimination of a proton to form the alkene. The stability of primary carbocations is significantly lower than secondary or tertiary ones, which can lead to high activation energy for the reaction.[12][13] The intermediate carbocation is susceptible to rearrangement and can also be attacked by other nucleophiles.

-

Troubleshooting Steps:

-

Choice of Acid: Strong, non-nucleophilic acids like sulfuric acid or phosphoric acid are typically used.[12] However, harsh conditions can lead to charring or polymerization. Milder dehydrating agents like potassium bisulfate (KHSO₄) at high temperatures can be effective.[2]

-

Temperature and Pressure Control: The dehydration is often performed at elevated temperatures and under reduced pressure.[2] This facilitates the removal of the styrene product by distillation as it is formed, shifting the equilibrium toward the product and preventing it from participating in side reactions like polymerization.

-

Inhibitor Addition: Styrenes are prone to polymerization at high temperatures. Adding a small amount of a polymerization inhibitor, such as hydroquinone or p-tert-butylcatechol, to the distillation apparatus is crucial for preserving the monomeric product.[2]

-

Data Summary and Condition Optimization

Optimizing yield requires careful selection of reaction parameters. The following table summarizes conditions reported in the literature for relevant transformations.

| Reaction Step | Precursor(s) | Key Reagents | Temp. (°C) | Pressure (mm Hg) | Reported Yield | Reference |

| Dehydration | 1-(2,4-dichlorophenyl)methylcarbinol | KHSO₄ | 220-230 | 100 | 33% | Organic Syntheses[2] |

| Chlorination | p-Chlorotoluene | Zirconium tetrachloride, Cl₂ | 10-30 | N/A | >80% (2,4-isomer) | US Patent 3366698A[14] |

| Nitration | m-Dichlorobenzene | HNO₃, H₂SO₄ | 20-33 | N/A | >97% | CN101700997A[15] |

Visualizing the Troubleshooting Process

To aid in diagnosing issues, a logical workflow can be invaluable. The following diagram outlines a step-by-step process for troubleshooting low yields in the synthesis of 2,4-Dichlorostyrene.

Caption: Troubleshooting workflow for 2,4-Dichlorostyrene synthesis.

Key Reaction Mechanism: The Wittig Reaction

Understanding the mechanism is key to diagnosing issues. The Wittig reaction proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then collapses to the alkene and the phosphine oxide byproduct.[4][16]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. US3366698A - Process for the production of 2, 4-dichlorotoluene - Google Patents [patents.google.com]

- 15. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]

- 16. Wittig reaction - Wikipedia [en.wikipedia.org]

Side reactions and impurity identification in 2,4-Dichlorostyrene synthesis

Technical Support Center: Synthesis of 2,4-Dichlorostyrene

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,4-Dichlorostyrene. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges, side reactions, and impurity identification issues encountered during the preparation of this versatile monomer. The information is presented in a practical, question-and-answer format to provide direct solutions to experimental hurdles.

Troubleshooting Guide: Common Experimental Issues

This section tackles specific problems you might face in the lab. Each answer provides a causal explanation and a step-by-step resolution. The primary synthetic route discussed is the dehydration of 1-(2,4-dichlorophenyl)ethanol, a common and effective method.[1]

Question 1: My yield of 2,4-Dichlorostyrene is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent issue that can stem from several factors, from incomplete reaction to product degradation. Let's break down the primary causes and their solutions.

Cause A: Incomplete Dehydration of the Alcohol Intermediate

The dehydration of 1-(2,4-dichlorophenyl)ethanol to 2,4-dichlorostyrene is an equilibrium-driven, acid-catalyzed elimination reaction. Incomplete conversion is often due to suboptimal reaction conditions.

-

Causality: The reaction requires sufficient thermal energy and catalytic activity to favor the formation of the alkene over the starting alcohol. Water, a byproduct, can shift the equilibrium back to the reactant side if not effectively removed.

-

Solutions:

-

Optimize Temperature: Ensure the reaction temperature is adequate for efficient dehydration. For dehydrations using potassium bisulfate, temperatures around 220-230°C are often required.[1]

-

Effective Water Removal: The most critical step is the removal of water as it forms. Perform the reaction under reduced pressure (e.g., 100-125 mm Hg) to facilitate the co-distillation of water and the 2,4-dichlorostyrene product, driving the reaction to completion.[1]

-

Catalyst Efficiency: Ensure the acid catalyst (e.g., powdered fused potassium acid sulfate) is fresh and active. Clumped or old catalyst may have reduced surface area and efficacy.

-

Cause B: Side Reactions Competing with Dehydration

The carbocation intermediate formed during the acid-catalyzed dehydration is susceptible to nucleophilic attack, leading to unwanted byproducts.

-

Causality: Instead of eliminating a proton to form the styrene, the carbocation can be attacked by another molecule of the starting alcohol, forming a bis(1-(2,4-dichlorophenyl)ethyl) ether. This is more likely at lower temperatures where elimination is slower.

-

Solutions:

-

Maintain High Temperature: Higher temperatures favor the elimination (E1) pathway over the bimolecular substitution (SN1) that leads to ether formation.

-

Control Substrate Addition: Add the 1-(2,4-dichlorophenyl)ethanol dropwise to the hot catalyst slurry.[1] This keeps the instantaneous concentration of the alcohol low, minimizing the chance of bimolecular side reactions.

-

Cause C: Product Loss During Purification

2,4-Dichlorostyrene, like other styrenes, is prone to polymerization, especially at elevated temperatures during distillation.

-

Causality: The vinyl group is susceptible to radical-initiated polymerization. High temperatures, residual acidic impurities, or the presence of oxygen can initiate this process, turning your product into an intractable solid.

-

Solutions:

-

Use a Polymerization Inhibitor: Add a radical scavenger to the crude product before distillation. p-tert-butylcatechol is a highly effective inhibitor for this purpose.[1]

-

Purify Under Vacuum: Vacuum distillation significantly lowers the boiling point, reducing the thermal stress on the molecule and minimizing the risk of polymerization. The boiling point of 2,4-dichlorostyrene is reported as 81°C at 6 mm Hg.[1]

-

Neutralize Crude Product: Wash the crude product to remove any residual acid catalyst before distillation. An aqueous wash with a mild base like sodium bicarbonate solution is recommended.

-

Question 2: My final product is contaminated with the starting material, 1-(2,4-dichlorophenyl)ethanol. How can I improve separation?

Answer:

This indicates either an incomplete reaction or inefficient purification.

-

Causality: The boiling points of 2,4-dichlorostyrene and the parent alcohol are different but can be difficult to separate with a simple distillation setup, especially if the reaction did not go to completion.

-

Solutions:

-

Drive the Reaction to Completion: First, address the points in Question 1, Cause A, to maximize the conversion of the alcohol.

-

Use Fractional Distillation: Employ a short fractionating column (e.g., a Vigreux column) during the final vacuum distillation. This provides the necessary theoretical plates to effectively separate the lower-boiling 2,4-dichlorostyrene from the higher-boiling 1-(2,4-dichlorophenyl)ethanol.[1]

-

Chemical Quench (Alternative): If distillation is problematic, unreacted alcohol can be removed by reacting the crude mixture with an agent that selectively derivatizes the alcohol, such as an acid chloride, followed by an extractive workup. However, optimizing the reaction and distillation is a more direct and efficient approach.

-

Question 3: My NMR spectrum shows unexpected signals, suggesting an isomeric impurity. Where could this be coming from?

Answer:

Isomeric impurities typically originate from the initial starting materials.

-

Causality: The synthesis of your precursor, 2,4-dichloroacetophenone or 2,4-dichlorotoluene, may not be perfectly regioselective. For instance, the chlorination of p-chlorotoluene can yield small amounts of other isomers like 3,4-dichlorotoluene.[2] These impurities will carry through the synthetic sequence, resulting in a final product contaminated with isomers like 3,4-dichlorostyrene.

-

Solutions:

-

Analyze Starting Materials: Before beginning the synthesis, verify the purity of your starting 2,4-disubstituted benzene derivative (e.g., 2,4-dichloroacetophenone) by GC-MS or NMR.

-

Purify the Precursor: If significant isomeric impurities are found, purify the starting material or intermediate. For example, 2,4-dichloroacetophenone can often be purified by recrystallization.

-

High-Efficiency Fractional Distillation: If the impurity is carried to the final step, careful fractional distillation under high vacuum may be able to separate the isomers, although this can be challenging due to similar boiling points.

-

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and analysis of 2,4-Dichlorostyrene.

What are the most common and reliable synthetic routes to 2,4-Dichlorostyrene?

There are two primary, reliable routes employed in research and industry:

-

Dehydration of 1-(2,4-dichlorophenyl)ethanol: This is a robust and straightforward method. It involves two steps: the reduction of 2,4-dichloroacetophenone (using a reducing agent like sodium borohydride) to form the alcohol, followed by acid-catalyzed dehydration to yield the styrene.[1] This route is often favored for its operational simplicity.

-

The Wittig Reaction: This classic olefination method involves reacting 2,4-dichlorobenzaldehyde with a phosphorus ylide (e.g., methylenetriphenylphosphorane). The ylide is typically generated by treating a phosphonium salt like methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium).[3][4] The driving force is the formation of the very stable triphenylphosphine oxide byproduct.[5] This method offers excellent control over the placement of the double bond but requires anhydrous conditions and the use of strong, pyrophoric bases.

How can I best characterize the purity of my 2,4-Dichlorostyrene product?

A multi-technique approach is recommended for comprehensive purity assessment:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this application. It separates volatile impurities and provides their mass spectra, allowing for confident identification and quantification. It is ideal for detecting starting materials, solvents, and side-products.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the structure of the desired product and can identify and quantify major impurities if their signals are resolved from the product peaks. The vinyl protons of the styrene moiety have characteristic shifts and coupling constants that are easy to identify.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the key functional groups (C=C stretch of the vinyl group, aromatic C-Cl stretches) and the absence of the hydroxyl (-OH) group from the starting alcohol.

What are the key impurities I should look for in my final product?

The impurity profile depends heavily on the synthetic route. Below is a summary of common impurities.

| Impurity Name | Likely Origin | Identification Method |

| 1-(2,4-dichlorophenyl)ethanol | Incomplete dehydration reaction | GC-MS, NMR (presence of -OH and CH-OH signals) |

| 2,4-Dichloroacetophenone | Incomplete reduction of the ketone | GC-MS, NMR (presence of acetyl methyl singlet) |

| Isomeric Dichlorostyrenes (e.g., 3,4- or 2,6-) | Impure starting dichlorinated precursor | GC-MS (same mass, different retention time), high-field NMR |

| bis(1-(2,4-dichlorophenyl)ethyl) ether | Side reaction during dehydration | GC-MS (higher boiling point, characteristic fragmentation) |

| Poly(2,4-dichlorostyrene) | Polymerization during heating/storage | Insoluble in common solvents, broad signals in NMR |

| 2,4-Dichlorophenol | Potential degradation or precursor impurity | GC-MS |

Diagrams of Key Chemical Processes

The following diagrams illustrate the main synthesis pathway, a common side reaction, and a logical workflow for impurity identification.

Caption: Main synthesis of 2,4-Dichlorostyrene.

Caption: Formation of an ether byproduct.

Caption: Workflow for impurity identification.

Experimental Protocol: Synthesis of 2,4-Dichlorostyrene via Dehydration

This protocol is adapted from established procedures for the dehydration of substituted phenylmethylcarbinols.[1]

Step 1: Reduction of 2,4-Dichloroacetophenone

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloroacetophenone (1.0 eq) in methanol (approx. 5 mL per gram of ketone).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add sodium borohydride (NaBH₄, 0.3 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC or GC-MS until the starting ketone is consumed.

-

Carefully quench the reaction by slowly adding 1M HCl until the bubbling ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude 1-(2,4-dichlorophenyl)ethanol, which can be used directly in the next step.

Step 2: Dehydration to 2,4-Dichlorostyrene

-

Set up a distillation apparatus with a dropping funnel and a short Vigreux column. The receiving flask should be cooled in an ice bath.

-

Place powdered, fused potassium bisulfate (KHSO₄, approx. 0.1 eq) and a small amount of a polymerization inhibitor (e.g., p-tert-butylcatechol, ~0.1 g) into the reaction flask.[1]

-

Heat the flask in an oil bath to 220-230°C.

-

Apply vacuum to the system, maintaining a pressure of approximately 100-125 mm Hg.

-

Add the crude 1-(2,4-dichlorophenyl)ethanol from Step 1 dropwise from the dropping funnel into the hot, stirred catalyst. Add at a rate that allows for the steady distillation of the product.

-

The product (2,4-dichlorostyrene) and water will co-distill and collect in the receiving flask.

-

Once the addition is complete, continue heating for a short period to ensure all product has distilled.

-

Transfer the distillate to a separatory funnel, wash with a dilute sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Add a fresh pinch of inhibitor and purify by vacuum distillation to yield pure 2,4-Dichlorostyrene (bp: 81°C / 6 mm Hg).[1]

References

-

Patsnap. (n.d.). Synthesis method of 2, 4-dichlorobenzyl chloride. Eureka. Retrieved from [Link]

-

ChemHelp ASAP. (2020). Wittig reaction for alkene synthesis. YouTube. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2, 4-dichloroacetophenone. Eureka. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic method of 2,4-dichloroacetophenone. Eureka. Retrieved from [Link]

-

OECD SIDS. (1996). 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. UNEP Publications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLOROSTYRENE. Org. Synth. Coll. Vol. 4, p.205 (1963); Vol. 33, p.15 (1953). Retrieved from [Link]

- Google Patents. (1968). US3366698A - Process for the production of 2, 4-dichlorotoluene.

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

-

BVL. (2025). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US3366698A - Process for the production of 2, 4-dichlorotoluene - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. shimadzu.com [shimadzu.com]

Technical Support Center: Catalyst Selection and Optimization for 2,4-Dichlorostyrene Reactions

Welcome to the technical support center for catalyst selection and optimization in reactions involving 2,4-dichlorostyrene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, troubleshooting-focused content to navigate the complexities of these chemical transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into common cross-coupling reactions such as the Heck, Suzuki, and Stille reactions, as well as hydrogenation and polymerization processes, offering practical solutions grounded in established chemical principles.

Section 1: Heck-Mizoroki Coupling Reactions

The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling aryl halides with alkenes.[1] However, the electron-withdrawing nature of the two chlorine atoms on the 2,4-dichlorostyrene ring can present unique challenges.

Frequently Asked Questions & Troubleshooting

Question 1: My Heck reaction with 2,4-dichlorostyrene is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?

Answer:

A sluggish or failed Heck reaction with 2,4-dichlorostyrene often points to issues with catalyst activation or the inherent reactivity of the aryl chloride. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[2]

Troubleshooting Steps:

-

Catalyst Pre-activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to the active Pd(0) species to enter the catalytic cycle.[3] Ensure your reaction conditions facilitate this. The use of phosphine ligands can mediate this reduction.[3] Alternatively, additives like triethylamine can also reduce Pd(II).[3] Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, although Pd(II) precursors are often more efficient.[3][4]

-

Ligand Choice: For electron-deficient aryl chlorides, the choice of ligand is critical. Electron-rich and bulky phosphine ligands can facilitate the oxidative addition step, which is often rate-limiting.

-

Initial Screening: Start with a robust ligand like triphenylphosphine (PPh₃).

-

For Challenging Substrates: Consider more specialized ligands. N-heterocyclic carbenes (NHCs) and palladacycles have shown high efficiency for Heck reactions with aryl chlorides under milder conditions.[1] A palladacycle phosphine mono-ylide complex, for instance, has demonstrated high activity for a broad range of aryl bromides and chlorides.[1]

-

-

Base Selection: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[3]

-

Common Bases: Triethylamine (Et₃N) or inorganic salts like sodium acetate (NaOAc) are standard choices.[3]

-

Stronger Bases: For less reactive aryl chlorides, a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be necessary.

-

-

Temperature: Higher temperatures are often required to activate aryl chlorides. However, excessively high temperatures can lead to catalyst decomposition.[2] A systematic screen of the reaction temperature (e.g., 80°C, 100°C, 120°C) is recommended. Microwave irradiation can also be an effective way to achieve high temperatures and rapid reaction times.[1][5]

Question 2: I am observing significant formation of homocoupled byproducts from my 2,4-dichlorostyrene. How can I minimize this?

Answer:

Homocoupling of the aryl halide is a common side reaction, particularly at higher temperatures and catalyst loadings.

Mitigation Strategies:

-

Lower Catalyst Loading: High concentrations of the active Pd(0) species can promote homocoupling. Try reducing the catalyst loading to the lowest effective concentration (e.g., starting from 1 mol% and decreasing to 0.1 mol% or even lower). Some palladacycle catalysts can be effective at ppm levels.[1]

-

Control Reaction Temperature: As mentioned, high temperatures can contribute to side reactions. Optimize for the lowest temperature that still provides a reasonable reaction rate.

-

Ligand-to-Palladium Ratio: An appropriate ligand-to-palladium ratio is crucial. Excess ligand can sometimes stabilize the catalyst and prevent the formation of highly reactive, ligand-free palladium species that can lead to homocoupling. A common starting point is a 2:1 or 4:1 ligand-to-palladium ratio.

Experimental Protocol: A Starting Point for Heck Coupling of 2,4-Dichlorostyrene

This protocol provides a robust starting point for your optimization experiments.

| Parameter | Recommended Starting Condition | Notes |

| Palladium Source | Pd(OAc)₂ (1-2 mol%) | A common and effective Pd(II) precatalyst.[3][6] |

| Ligand | PPh₃ (2-4 mol%) | A standard, readily available phosphine ligand. |

| Base | K₂CO₃ (2 equivalents) | A moderately strong inorganic base. |

| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | High-boiling polar aprotic solvents are generally effective. |

| Temperature | 100-120 °C | Necessary for the activation of the aryl chloride. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the catalyst.[7] |

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.[7]

-

Add the solvent (DMF or NMP), followed by 2,4-dichlorostyrene and the alkene coupling partner.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing the Heck Catalytic Cycle

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Section 2: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides.[8] For 2,4-dichlorostyrene, the principles of catalyst and ligand selection are similar to the Heck reaction, with a strong emphasis on activating the C-Cl bond.

Frequently Asked Questions & Troubleshooting

Question 1: I am experiencing low yields in my Suzuki coupling of 2,4-dichlorostyrene with an arylboronic acid. What factors should I investigate?

Answer:

Low yields in Suzuki couplings with aryl chlorides are common and can be attributed to several factors.[8]

Troubleshooting Steps:

-

Catalyst and Ligand System: This is the most critical factor.

-

Ligand Choice: Electron-rich and bulky phosphine ligands are essential. Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are often highly effective for coupling aryl chlorides.[8][9] Palladium-imidazol-2-ylidene complexes are efficient catalysts for the Suzuki cross-coupling of aryl chlorides.[9]

-

Palladium Precatalyst: While Pd(PPh₃)₄ can be used, precatalysts designed for activating aryl chlorides, such as those incorporating the aforementioned specialized ligands, are generally more reliable.

-

-

Base Selection and Role: The base plays a crucial role in activating the boronic acid for transmetalation.[9]

-

Common Choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.

-

Anhydrous Conditions: If using an anhydrous base like K₃PO₄, the addition of a small amount of water can sometimes be beneficial.

-

-

Solvent System: The choice of solvent can significantly impact the reaction.

-

Polar Aprotic Solvents: Toluene, dioxane, and THF are common choices.

-

Aqueous Conditions: In some cases, aqueous solvent mixtures can be advantageous, particularly when using water-soluble ligands.

-

-

Side Reactions: Be aware of potential side reactions such as protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the aryl halide.[10]

-

Minimizing Protodeboronation: Use of milder bases or shorter reaction times can help.

-

Minimizing Dehalogenation: This can be influenced by the ligand and base combination.

-

Question 2: My Suzuki reaction shows incomplete conversion, with starting material remaining even after prolonged reaction times. What can I do?

Answer:

Incomplete conversion often suggests catalyst deactivation or insufficient reactivity of the chosen catalytic system.

Strategies to Drive the Reaction to Completion:

-

Increase Temperature: Carefully increasing the reaction temperature can improve the rate of oxidative addition.

-

Change the Ligand: If a standard ligand like PPh₃ is being used, switching to a more electron-rich and bulky ligand is a primary strategy.

-

Use a More Active Catalyst Precursor: Consider using a commercially available, highly active precatalyst system.

-

Check Reagent Purity: Ensure the purity of your 2,4-dichlorostyrene and boronic acid, as impurities can poison the catalyst.

Experimental Protocol: A Starting Point for Suzuki Coupling of 2,4-Dichlorostyrene

| Parameter | Recommended Starting Condition | Notes |

| Palladium Source | Pd₂(dba)₃ (1 mol%) with a suitable ligand, or a pre-formed catalyst. | dba = dibenzylideneacetone |

| Ligand | SPhos or XPhos (2-4 mol%) | Examples of electron-rich, bulky biarylphosphine ligands. |

| Base | K₃PO₄ (2-3 equivalents) | A strong base often effective for aryl chlorides. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous conditions are generally preferred. |

| Temperature | 80-110 °C | Adjust as needed based on reactivity. |

| Atmosphere | Inert (Nitrogen or Argon) | Critical for catalyst stability.[7] |

Step-by-Step Procedure:

-

In an oven-dried Schlenk tube, combine the palladium source, ligand, and base.

-

Add 2,4-dichlorostyrene and the boronic acid.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the specified temperature with stirring.

-

Monitor the reaction by an appropriate analytical method (TLC, LC-MS, GC-MS).

-

After completion, cool the reaction, add water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over a suitable drying agent, and concentrate.

-

Purify by column chromatography.

Decision Workflow for Suzuki Catalyst Selection

Caption: A decision-making workflow for Suzuki catalyst selection.

Section 3: Stille Coupling Reactions

The Stille coupling utilizes organotin reagents to form C-C bonds with organic halides.[11] While powerful, the toxicity of organotin compounds is a significant consideration.[8]

Frequently Asked Questions & Troubleshooting

Question: My Stille reaction with 2,4-dichlorostyrene is not proceeding. What are the key parameters to optimize?

Answer:

Successful Stille couplings with less reactive chlorides like 2,4-dichlorostyrene depend heavily on the right combination of catalyst, ligands, and additives.

Optimization Strategies:

-

Catalyst and Ligand:

-

Standard Catalyst: Pd(PPh₃)₄ is a commonly used and often effective catalyst for Stille reactions.

-

Ligand Effects: While PPh₃ is standard, other phosphine ligands can be screened. For challenging substrates, consider ligands that promote the oxidative addition step.

-

-

Additives: The use of additives can be crucial.

-

Copper(I) Salts: Cu(I) salts, such as CuI, are frequently used as co-catalysts. They are believed to facilitate the transmetalation step.

-

Chloride Scavengers: Additives like CsF can sometimes improve reaction rates by scavenging chloride ions that might inhibit the catalyst.

-

-

Solvent: Aprotic solvents like THF, toluene, or DMF are typically used. The choice can influence the solubility of the reagents and the reaction rate.

-

Purity of Organotin Reagent: The purity of the organostannane is critical. Impurities can lead to side reactions or catalyst inhibition. It is often advisable to purify the organotin reagent before use.

Section 4: Hydrogenation Reactions

The selective hydrogenation of the vinyl group in 2,4-dichlorostyrene without affecting the aryl chlorides or the aromatic ring requires careful catalyst selection.

Frequently Asked Questions & Troubleshooting

Question: I want to selectively hydrogenate the double bond of 2,4-dichlorostyrene. Which catalyst should I use to avoid dehalogenation?

Answer:

Selective hydrogenation in the presence of reducible functional groups like aryl chlorides is a common challenge.

Catalyst Recommendations:

-

Palladium on Carbon (Pd/C): This is a common hydrogenation catalyst. However, under standard conditions (e.g., higher pressures of H₂ and elevated temperatures), it can cause dehalogenation. To favor selective hydrogenation of the alkene:

-

Use low hydrogen pressure (e.g., 1 atm).

-

Conduct the reaction at room temperature.

-

Carefully monitor the reaction to stop it once the starting material is consumed.

-

-

Lindlar's Catalyst (Palladium on Calcium Carbonate, poisoned with lead): This catalyst is specifically designed for the selective hydrogenation of alkynes to cis-alkenes and is less active, which can be advantageous for preventing over-reduction and dehalogenation.

-

Other Supported Catalysts: Catalysts based on other metals, such as rhodium or ruthenium, might offer different selectivity profiles and are worth exploring if dehalogenation with palladium catalysts is a persistent issue.

Section 5: Polymerization Reactions

2,4-Dichlorostyrene can undergo polymerization, typically via free-radical mechanisms.

Frequently Asked Questions & Troubleshooting

Question: My free-radical polymerization of 2,4-dichlorostyrene is giving low molecular weight polymer. How can I increase the molecular weight?

Answer:

Low molecular weight in free-radical polymerization can be due to several factors related to chain initiation, propagation, and termination.

Strategies to Increase Molecular Weight:

-

Initiator Concentration: Lowering the concentration of the initiator (e.g., AIBN or benzoyl peroxide) will generate fewer polymer chains, and each chain will grow longer before termination, resulting in a higher average molecular weight.

-

Monomer Concentration: A higher monomer concentration will increase the rate of propagation relative to the rate of termination, leading to longer polymer chains. Consider performing the polymerization in bulk or at a higher concentration in solution.

-

Temperature: Lowering the polymerization temperature will decrease the rate of both initiation and termination. Since the activation energy for termination is generally lower than that for propagation, a lower temperature can favor the formation of higher molecular weight polymers.

-

Chain Transfer Agents: Ensure that the solvent and any impurities are not acting as chain transfer agents, which would terminate growing chains and initiate new, shorter ones. Solvents with easily abstractable hydrogens should be avoided.

Experimental Protocol: Free-Radical Polymerization of 2,4-Dichlorostyrene

-

Place 2,4-dichlorostyrene and a suitable solvent (e.g., toluene or acetonitrile) in a reaction vessel.[4]

-

Add the free-radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).

-

Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.[4]

-

Collect the polymer by filtration and dry it under vacuum.

References

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]

-

Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), 51349. [Link]

-

Yang, Y., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 8(11), 10549-10556. [Link]

-

Grasa, G. A., Singh, R., Stevens, E. D., & Nolan, S. P. (2004). Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene. Journal of Organometallic Chemistry, 689(24), 3835-3843. [Link]

-

Li, H., et al. (2018). Selective hydrogenation of 4-nitrostyrene over various catalysts. RSC Advances, 8(46), 26038-26045. [Link]

-

Nuyken, O., et al. (1989). Preparation and polymerization behavior of 2,4-dicyanostyrene and 2,4,6-tricyanostyrene. Macromolecules, 22(1), 39-42. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

- Rylander, P. N. (2002).

- Odian, G. (2004).

-

Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]

-

Wikipedia. (n.d.). Stille reaction. [Link]

-

Beilstein Journals. (2015). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journal of Organic Chemistry, 11, 1736-1743. [Link]

-

Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?[Link]

-

Sharma, S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22346-22363. [Link]

-

MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 8(12), 633. [Link]

-

MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 10(7), 785. [Link]

Sources

- 1. Heck Reaction [organic-chemistry.org]

- 2. Heck Reaction—State of the Art [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

Validation & Comparative

A Comparative Guide to Purity Confirmation of 2,4-Dichlorostyrene: GC vs. NMR

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a compound such as 2,4-Dichlorostyrene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for this purpose: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

As researchers, scientists, and drug development professionals, the choice of analytical methodology is often dictated by a balance of specificity, sensitivity, and the nature of potential impurities. This document will delve into the causality behind experimental choices for each technique, offering field-proven insights to empower you in making informed decisions for the purity validation of 2,4-Dichlorostyrene and other critical chemical entities.

The Orthogonal Approach: Why Two Methods are Better Than One